molecular formula C26H25N3O4S2 B11975538 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11975538
M. Wt: 507.6 g/mol
InChI Key: VCDAWRGMOGGBME-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxin, thienopyrimidine, and acetamide, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation could be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the sulfanyl linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to direct the reaction pathway and optimize yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • **N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propionamide

Uniqueness

The uniqueness of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific structural features, such as the combination of benzodioxin and thienopyrimidine moieties. These features confer unique chemical properties and biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H25N3O4S2/c1-16-17(2)35-24-23(16)25(31)29(19-6-4-3-5-7-19)26(28-24)34-15-22(30)27-11-10-18-8-9-20-21(14-18)33-13-12-32-20/h3-9,14H,10-13,15H2,1-2H3,(H,27,30)

InChI Key

VCDAWRGMOGGBME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C

Origin of Product

United States

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